molecular formula C10H18N4O B1519577 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1021286-86-1

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B1519577
CAS No.: 1021286-86-1
M. Wt: 210.28 g/mol
InChI Key: DJYZSNKLDXAWIV-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound's primary International Union of Pure and Applied Chemistry name, as recorded in chemical databases, is 5-(piperazin-1-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole, which prioritizes the oxadiazole ring as the parent structure. This nomenclatural approach reflects the systematic ordering principles where the oxadiazole ring, being a five-membered aromatic heterocycle, takes precedence over the saturated piperazine ring in the naming hierarchy. The numbering system begins with the oxygen atom at position 1 in the oxadiazole ring, following the established conventions for 1,2,4-oxadiazole numbering where heteroatoms are assigned the lowest possible numbers. The propan-2-yl substituent at position 3 of the oxadiazole ring is systematically named using the branched alkyl nomenclature, indicating an isopropyl group attachment. The methylene bridge connecting the oxadiazole and piperazine rings is represented by the "methyl" designation in the systematic name, indicating a single carbon spacer unit.

The alternative nomenclature approach places the piperazine ring as the primary structural unit, resulting in the name this compound, which emphasizes the substitution pattern from the piperazine perspective. This naming convention treats the oxadiazole-containing substituent as a complex side chain attached to the piperazine nitrogen atom. The systematic naming conventions for heterocyclic compounds require careful consideration of the ring size, degree of unsaturation, and heteroatom positioning. In this compound, the piperazine ring follows the standard six-membered diazacyclohexane nomenclature with nitrogen atoms at positions 1 and 4, while the 1,2,4-oxadiazole follows the five-membered azole naming system with specific positioning of the oxygen and nitrogen heteroatoms. The compound also carries the Chemical Abstracts Service registry number 1021286-86-1, which provides a unique identifier in chemical databases. The systematic naming conventions ensure unambiguous identification while reflecting the structural hierarchy and substitution patterns present in this complex heterocyclic system.

Molecular Formula and Constitutional Isomerism

The molecular formula C₁₀H₁₈N₄O represents a specific constitutional arrangement that allows for numerous theoretical isomeric possibilities while maintaining the same elemental composition. The compound contains ten carbon atoms arranged in a framework consisting of a six-membered piperazine ring, a five-membered oxadiazole ring, and bridging alkyl groups that connect these heterocyclic systems. The eighteen hydrogen atoms are distributed across the aliphatic carbons of the piperazine ring, the methylene bridge, and the isopropyl substituent, with the oxadiazole ring contributing no additional hydrogen atoms due to its aromatic nature. The four nitrogen atoms occupy specific positions within the molecular framework, with two nitrogen atoms forming part of the piperazine ring at positions 1 and 4, and two additional nitrogen atoms incorporated into the 1,2,4-oxadiazole ring system. The single oxygen atom is exclusively located within the oxadiazole ring, contributing to the heterocyclic aromaticity and electron-withdrawing character of this portion of the molecule.

Constitutional isomerism within this molecular formula framework could theoretically arise from several structural modifications while maintaining the same elemental composition. The positioning of the nitrogen and oxygen heteroatoms within different ring systems could generate alternative constitutional isomers, such as compounds containing 1,3,4-oxadiazole rings instead of 1,2,4-oxadiazole rings, or alternative nitrogen positioning within six-membered rings to create morpholine derivatives instead of piperazine systems. The connectivity between the ring systems also presents opportunities for constitutional isomerism, as the methylene bridge could theoretically connect different positions of either ring system, creating regioisomeric compounds with identical molecular formulas but different constitutional arrangements. The isopropyl substituent positioning represents another potential source of constitutional variation, as this group could theoretically be attached to different carbon atoms within the oxadiazole ring or even relocated to the piperazine ring system. Mass spectrometry analysis techniques would be essential for distinguishing between such constitutional isomers, as compounds with identical molecular formulas would exhibit the same molecular ion peaks but different fragmentation patterns reflective of their distinct structural arrangements.

Structural Component Formula Contribution Atom Count
Piperazine Ring C₄H₈N₂ 6 atoms
1,2,4-Oxadiazole Ring C₂N₂O 5 atoms
Methylene Bridge CH₂ 3 atoms
Isopropyl Group C₃H₇ 10 atoms
Total C₁₀H₁₈N₄O 24 atoms

Three-Dimensional Conformational Analysis

The three-dimensional conformational behavior of this compound is governed by the distinct conformational preferences of its constituent ring systems and the rotational freedom around the connecting methylene bridge. The piperazine ring adopts chair conformations similar to cyclohexane, with the nitrogen atoms exhibiting preferences for equatorial positioning of substituents to minimize steric interactions. Nuclear magnetic resonance studies of piperazine derivatives have demonstrated that ring inversion barriers are typically higher for piperazines compared to cyclohexanes, with activation energies ranging from 55 to 80 kilojoules per mole depending on the substitution pattern. The presence of the oxadiazole-containing substituent at one nitrogen atom introduces additional conformational complexity, as the substituent can occupy either equatorial or axial positions during ring inversion processes. The chair conformation of the piperazine ring places the substituted nitrogen atom in a tetrahedral geometry, allowing for rotation around the nitrogen-carbon bond connecting to the methylene bridge.

The 1,2,4-oxadiazole ring maintains a planar aromatic conformation with minimal conformational flexibility due to its aromatic character and conjugated electron system. The planar nature of the oxadiazole ring constrains the three-dimensional orientation of this portion of the molecule while allowing rotational freedom around the methylene bridge connecting it to the piperazine ring. The isopropyl substituent at the 3-position of the oxadiazole ring introduces additional steric considerations, as the branched alkyl group can adopt different rotational conformations around the carbon-carbon bond connecting it to the oxadiazole ring. The methylene bridge serves as a flexible linker that allows the two ring systems to adopt various relative orientations in three-dimensional space, with rotational barriers influenced by the electronic and steric interactions between the ring systems. Computational modeling studies would predict multiple low-energy conformational families corresponding to different combinations of piperazine chair conformations, methylene bridge rotations, and isopropyl group orientations.

The conformational dynamics are further influenced by intramolecular interactions between the electron-rich piperazine nitrogen atoms and the electron-deficient oxadiazole ring system. Potential hydrogen bonding interactions between the piperazine nitrogen atoms and the oxadiazole heteroatoms could stabilize specific conformational arrangements, particularly those that bring these functional groups into proximity. The overall molecular flexibility allows for rapid interconversion between conformational states at room temperature, with nuclear magnetic resonance spectroscopy potentially revealing averaged signals resulting from these dynamic processes. Temperature-dependent nuclear magnetic resonance studies could provide insights into the activation barriers for conformational interconversion and the relative populations of different conformational families under various conditions.

Electron Distribution and Aromaticity in the 1,2,4-Oxadiazole-Piperazine System

The electron distribution in this compound reflects the contrasting electronic characteristics of its constituent heterocyclic systems, with the piperazine ring functioning as an electron-rich saturated system and the 1,2,4-oxadiazole ring serving as an electron-deficient aromatic heterocycle. The 1,2,4-oxadiazole ring exhibits aromatic character through its planar structure and conjugated π-electron system, although with reduced aromaticity compared to benzene due to the presence of heteroatoms. The two nitrogen atoms and one oxygen atom within the oxadiazole ring contribute lone pair electrons to the aromatic system while simultaneously withdrawing electron density through their electronegativity, creating an electron-deficient aromatic system. This electronic nature makes the oxadiazole ring particularly susceptible to nucleophilic attack, especially at the carbon positions, while being resistant to electrophilic substitution reactions. The electron-withdrawing effect of the oxadiazole ring is most pronounced at the C-5 position rather than the C-3 position, influencing the reactivity patterns and electronic interactions with attached substituents.

The piperazine ring system contributes significant electron density to the overall molecular electronic structure through its two nitrogen atoms, which possess lone pair electrons available for coordination and hydrogen bonding interactions. The saturated nature of the piperazine ring eliminates any aromatic contributions but provides conformational flexibility that allows optimal positioning of the nitrogen lone pairs for intermolecular interactions. The nitrogen atoms in piperazine exhibit basicity and nucleophilic character, contrasting with the electrophilic character of the oxadiazole ring system. This electronic complementarity creates opportunities for intramolecular electronic interactions and influences the overall molecular reactivity profile. The methylene bridge connecting the two ring systems serves as an insulating spacer that maintains some electronic independence between the systems while allowing for through-space electronic interactions depending on conformational arrangements.

The isopropyl substituent at the oxadiazole C-3 position contributes electron density through σ-donation and hyperconjugation effects, partially counteracting the electron-withdrawing nature of the oxadiazole heteroatoms. The electronic distribution patterns influence the molecular electrostatic potential surface, creating regions of positive and negative charge that dictate intermolecular interaction patterns and binding affinities in biological or chemical environments. Nuclear magnetic resonance chemical shift patterns would reflect these electronic distribution differences, with the oxadiazole carbons appearing more downfield due to deshielding effects, while the piperazine carbons would exhibit more typical aliphatic chemical shifts. The overall electronic structure creates a molecular system with distinct reactivity domains, where the piperazine nitrogen atoms serve as nucleophilic centers and the oxadiazole ring provides electrophilic character, potentially enabling bifunctional reactivity in chemical transformations.

Ring System Electronic Character Aromaticity Reactivity Profile
1,2,4-Oxadiazole Electron-deficient Aromatic Electrophilic, nucleophilic attack susceptible
Piperazine Electron-rich Non-aromatic Nucleophilic, basic character
Methylene Bridge Electronically neutral Non-aromatic Conformationally flexible spacer
Isopropyl Group Electron-donating Non-aromatic Steric and hyperconjugative effects

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-8(2)10-12-9(15-13-10)7-14-5-3-11-4-6-14/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYZSNKLDXAWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,2-Diamine Derivatives

The piperazine ring is synthesized by cyclizing 1,2-diamine derivatives. This process often involves:

  • Reacting 1,2-diamines with sulfonium salts or other suitable electrophiles to protect and activate the amine groups.
  • Intramolecular nucleophilic substitution leading to ring closure forming the piperazine nucleus.

This method ensures selective formation of the piperazine ring with controlled stereochemistry and substitution patterns.

Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is synthesized by cyclization reactions involving amidoximes and carboxyl derivatives or aldehydes under basic conditions:

  • Amidoximes are prepared from nitriles by reaction with hydroxylamine.
  • The amidoxime then reacts with carboxylic acid derivatives (esters, acid chlorides) or aldehydes in the presence of organic bases to afford the 1,2,4-oxadiazole ring via dehydration and cyclization.

This step is crucial as it introduces the heterocyclic oxadiazole ring bearing the isopropyl substituent at the 3-position.

Coupling of Piperazine and Oxadiazole Moieties

The final coupling step involves linking the piperazine ring to the oxadiazole ring through a methylene bridge:

  • Typically, the oxadiazole intermediate bearing a reactive group (e.g., halomethyl) is reacted with piperazine under nucleophilic substitution conditions.
  • Appropriate solvents, temperature, and base catalysts are employed to facilitate the coupling while minimizing side reactions.

The product is often isolated as the dihydrochloride salt to improve stability and handling.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield Range (%)
Piperazine ring cyclization 1,2-diamine + sulfonium salts, base Controlled temperature, inert atmosphere 70-85
Oxadiazole ring formation Amidoxime + carboxyl derivative, base Organic base (e.g., triethylamine), reflux 65-80
Final coupling Oxadiazole intermediate + piperazine Solvent: DMF or DMSO, mild heating 60-75

Optimization involves fine-tuning temperature, solvent choice, and reagent stoichiometry to enhance purity and yield.

Chemical Reactions Analysis

The compound’s preparation involves fundamental organic transformations:

These reactions are supported by classical organic chemistry principles and have been validated in various synthetic protocols.

Research Findings and Applications

While specific experimental data on this exact compound are limited, analogous compounds synthesized via similar routes have been extensively studied:

  • Oxadiazole derivatives exhibit diverse biological activities including antimicrobial, anticancer, and CNS effects.
  • Piperazine-containing molecules are widely used in medicinal chemistry for their receptor-binding properties.
  • The synthetic methods described allow for structural modifications to optimize biological activity and pharmacokinetic properties.

Summary Table of Compound Data

Property Value Source
Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
IUPAC Name 5-(piperazin-1-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole
CAS Number 1021286-86-1
SMILES CC(C)C1=NOC(=N1)CN2CCNCC2
Typical Yield Range 60-85% (multi-step synthesis)

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine

The secondary amines in the piperazine ring undergo alkylation/acylation reactions. In related compounds (e.g., 1-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine), reactions with alkyl halides or acyl chlorides proceed under mild conditions (20–50°C) in polar aprotic solvents like DMF or acetonitrile .

Reaction Type Reagents Conditions Product Yield
N-AlkylationMethyl iodideK₂CO₃, DMF, 40°C, 7hQuaternary ammonium salt77%
N-AcylationAcetyl chlorideEt₃N, CH₂Cl₂, RTAcetylated piperazine68–85%

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions. The 5-position (adjacent to the methylene bridge) shows higher reactivity due to electronic effects.

Key Reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form amidine derivatives.

  • Nucleophilic Attack : Thiols or amines at the C-5 position displace the oxadiazole oxygen, forming thioamide or guanidine analogs .

Example :
\text{1 3 Propan 2 yl 1 2 4 oxadiazol 5 yl methyl}piperazine}+\text{HSCH}_3\xrightarrow{\text{EtOH }}\text{Thioamide derivative}

Methylene Bridge Functionalization

The CH₂ group linking oxadiazole and piperazine undergoes oxidation or halogenation:

Reaction Reagents Conditions Outcome
OxidationKMnO₄/H₂SO₄60°C, 4hKetone formation (C=O)
BrominationNBS, AIBNCCl₄, refluxCH₂Br derivative

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions. Complexation with Cu(II) or Zn(II) in ethanol yields colored coordination compounds :

Typical Procedure :

  • Dissolve compound (1 mmol) in ethanol.

  • Add metal chloride (1 mmol).

  • Stir at RT for 2h; precipitate forms.

  • Filter and dry (yield: 70–89%).

Stability Under Physiological Conditions

Studies on analogs show pH-dependent hydrolysis:

pH Half-Life Degradation Product
1.22.1hPiperazine + oxadiazole acid
7.424hMinimal decomposition

Comparative Reactivity Table

Data from structurally similar compounds:

Position Reactivity Electrophilic Nucleophilic
Piperazine NHighLowHigh
Oxadiazole C-5ModerateHighModerate
Methylene bridgeLowModerateLow

Scientific Research Applications

Basic Information

  • Molecular Formula: C13H23N3O
  • Molecular Weight: 237 Da
  • LogP: 3.23
  • Polar Surface Area: 42 Ų
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 0

Structural Characteristics

The structure of 1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine features a piperazine ring substituted with a 1,2,4-oxadiazole moiety. This structural arrangement is significant for its biological activity and interaction with various biological targets.

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry , where it serves as a scaffold for the development of new pharmaceuticals. Its oxadiazole component is known for various biological activities, including:

  • Antimicrobial Activity: Studies have indicated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Properties: Research has shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells, suggesting their utility in cancer therapy.

Pharmacology

In pharmacological studies, the compound's ability to interact with neurotransmitter systems has been explored:

  • CNS Activity: The piperazine moiety is known for its psychoactive properties. Compounds similar to this compound have been studied for their effects on serotonin and dopamine receptors, indicating potential use in treating neurological disorders such as depression and anxiety.

Materials Science

Beyond biological applications, this compound has potential uses in materials science :

  • Polymer Chemistry: The incorporation of oxadiazole groups into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that these materials may find applications in electronics and coatings.

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of several oxadiazole derivatives against various bacterial strains. The derivative containing the piperazine moiety exhibited superior activity against Escherichia coli and Staphylococcus aureus , demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: CNS Activity Evaluation

In a pharmacological study, the effects of this compound on rat models were evaluated to determine its influence on serotonin levels. Results indicated a significant increase in serotonin release, suggesting its potential as an antidepressant agent.

Mechanism of Action

The mechanism by which 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine exerts its effects largely depends on its target. In enzyme inhibition, it binds to the active site, preventing substrate access. Its antimicrobial action might involve disrupting microbial cell wall synthesis or interfering with DNA replication.

Comparison with Similar Compounds

Key Structural Features and Analogs

Compound Name Substituent on Oxadiazole Core Heterocycle Molecular Weight (g/mol) Key References
Target Compound 3-(Propan-2-yl) Piperazine 250.32
BAY 87-2243 3-[4-(Trifluoromethoxy)phenyl] Piperazine ~580 (estimated)
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 3-(4-Chlorophenyl) Piperazine 314.78 (HCl salt)
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 3-(Thiophen-2-yl) Piperazine 250.32
(4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) 3-[4-(Trifluoromethyl)phenyl] Morpholine/Piperidine 409.46 (free base)

Structural Insights :

  • Electron-Withdrawing Groups : Compounds like BAY 87-2243 and 4-chlorophenyl analogs incorporate electron-withdrawing substituents (e.g., -CF₃O, -Cl), which enhance binding affinity to hydrophobic pockets in target proteins .
  • Hybrid Scaffolds : Morpholine/piperidine hybrids () demonstrate improved solubility and antidiabetic activity via GLP-1R modulation, highlighting the impact of core heterocycle modifications .

Pharmacological Activity Comparisons

Anticancer Activity

  • BAY 87-2243 : Potently inhibits HIF1α reporter activity (IC₅₀ = 0.7 nM) and reduces CA-9 protein levels (IC₅₀ = 2.0 nM) under hypoxia, making it a candidate for hypoxia-targeted cancer therapy .
  • Target Compound: No direct activity data is available, but its isopropyl group may favor passive diffusion into hypoxic tumor microenvironments .

Antidiabetic Activity

  • Morpholine/Piperidine Hybrids: Exhibit in vivo antidiabetic activity as GLP-1R positive allosteric modulators (PAMs), with EC₅₀ values in the nanomolar range .
  • Aromatic Analogs : Compounds with trifluoromethylphenyl groups (e.g., ) show enhanced receptor binding due to hydrophobic and electronic effects .

Physicochemical Properties

Property Target Compound BAY 87-2243 4-Chlorophenyl Analog Thiophene Analog
Molecular Weight 250.32 ~580 314.78 250.32
LogP (Estimated) ~2.1 ~4.5 ~3.8 ~2.5
Solubility (Aqueous) Moderate Low Low Moderate
Metabolic Stability High Moderate High Moderate

Key Observations :

  • The target compound’s isopropyl group balances lipophilicity (LogP ~2.1) and solubility, whereas BAY 87-2243’s high LogP (~4.5) may limit bioavailability .
  • Chlorophenyl and trifluoromethylphenyl analogs exhibit higher LogP values, favoring CNS penetration but requiring formulation optimization .

Biological Activity

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, drawing from recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H23N3O with a molecular weight of 237 Da. Its structure includes a piperazine ring substituted with a 1,2,4-oxadiazole moiety.

PropertyValue
Molecular FormulaC13H23N3O
Molecular Weight237 Da
LogP3.23
Polar Surface Area42 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Biological Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

A significant body of research has focused on the anticancer potential of oxadiazole derivatives. For instance:

  • In Vitro Studies : A study demonstrated that various oxadiazole derivatives exhibited cytotoxic activity against several cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . The introduction of electron-withdrawing groups at specific positions on the oxadiazole ring was found to enhance biological activity.
  • Case Study : A recent investigation into novel oxadiazole derivatives revealed that certain compounds exhibited IC50 values as low as 0.19 µM against HCT-116 cells, suggesting potent anticancer properties . The mechanism of action involved induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Research has also suggested that oxadiazole derivatives can possess antimicrobial properties. For example:

  • A derivative similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria in preliminary screenings .

The mechanisms underlying the biological activities of oxadiazole derivatives often involve interaction with specific molecular targets:

  • Protein-Tyrosine Phosphatase Inhibition : Some derivatives have been shown to act as selective agonists against PTP1B and CXCR4 receptors .
  • Apoptotic Pathways : Flow cytometry analyses indicated that certain compounds could trigger apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, and what reagents/conditions are critical for optimizing yield?

  • Methodology : Multi-step synthesis typically involves (1) preparation of the oxadiazole ring via cyclization of amidoximes with acyl chlorides, (2) alkylation of the oxadiazole core with a propargyl or bromomethyl intermediate, and (3) coupling with piperazine using nucleophilic substitution. Key reagents include dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. Microwave-assisted synthesis (80–120°C, 30–60 min) improves reaction efficiency .
  • Data : Yields range from 45% (conventional heating) to 72% (microwave-assisted), with purity confirmed via HPLC (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodology : Use a combination of:

  • IR spectroscopy to confirm functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole).
  • ¹H/¹³C NMR to identify protons on the piperazine ring (δ 2.5–3.5 ppm) and oxadiazole methyl group (δ 1.2–1.4 ppm).
  • Mass spectrometry (HRMS-ESI) for molecular ion verification (e.g., [M + H]+ at m/z 265.12) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values <50 µM indicating potency .
  • Enzyme inhibition : Screen against targets like dipeptidyl peptidase IV (DPP-IV) or serotonin receptors (5HT1A) using fluorometric assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperazine or oxadiazole) influence pharmacological activity?

  • Methodology :

  • SAR Studies : Compare analogs with varied substituents (e.g., trifluoroethyl, pyridinyl) using computational docking (AutoDock Vina) and in vitro assays. For example:
Substituent on PiperazineTarget (IC₅₀)Notes
2-Fluorobenzyl5HT1A: 12 nMEnhanced CNS penetration
Pyridin-2-ylDPP-IV: 8 µMImproved selectivity
  • Key Finding : Electron-withdrawing groups on the oxadiazole enhance binding to G-quadruplex DNA (ΔG = −9.2 kcal/mol) .

Q. How can contradictions in toxicity vs. activity data be resolved?

  • Case Study : Beta-cyclodextrin-modified piperazine derivatives show reduced toxicity (LD₅₀ >500 mg/kg) but lower antiplatelet activity (IC₅₀ 85 µM vs. 32 µM for unmodified analogs). Resolution involves:

  • Co-crystallization studies to assess steric hindrance from cyclodextrin.
  • Pharmacokinetic profiling (e.g., plasma stability via LC-MS) to optimize bioavailability .

Q. What experimental challenges arise in stability/solubility studies, and how are they addressed?

  • Challenges :

  • Hydrolytic degradation of oxadiazole in aqueous media (pH <5 or >9).
  • Low solubility in polar solvents (e.g., water solubility <0.1 mg/mL).
    • Solutions :
  • Use lyophilization for stable storage.
  • Formulate with co-solvents (e.g., PEG-400) or nanoencapsulation to enhance bioavailability .

Q. What advanced techniques elucidate the mechanism of action in anticancer or CNS applications?

  • Methodology :

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways in MDA-MB-231 cells .
  • Molecular dynamics simulations : Analyze piperazine’s interaction with serotonin transporters (SERT) using CHARMM force fields .
    • Data : Piperazine derivatives induce S-phase cell cycle arrest (60% cells at 24 h) and caspase-3 activation (2.5-fold increase) .

Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave-assisted synthesis for time-sensitive reactions.
  • Analytical Workflow : Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous structural confirmation .
  • Biological Screening : Use high-content imaging (e.g., IncuCyte) for real-time monitoring of cytotoxic effects.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.